5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide
Description
This compound is a structurally complex heterocyclic system featuring multiple fused thiazole and benzothiazole rings, substituted with ethoxy, ethyl, methyl, and phenyl groups. The iodide counterion enhances its solubility in polar solvents, making it suitable for applications in materials science or medicinal chemistry. The presence of multiple ylidene groups introduces electron-deficient regions, which may influence reactivity in nucleophilic or electrophilic environments.
Properties
IUPAC Name |
5-[3-ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2-ylidene)methyl]-1,3-thiazol-3-ium-4-one;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40N3O2S3.HI/c1-6-40-31-24-27(5)20-22-32(31)45-34(40)25-30(44-9-4)21-23-33-39(43)42(8-3)36(46-33)26-35-41(7-2)37(28-16-12-10-13-17-28)38(47-35)29-18-14-11-15-19-29;/h10-26H,6-9H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGPZNSNORJTEB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C)SC1=CC(=CC=C3C(=O)[N+](=C(S3)C=C4N(C(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)CC)CC)OCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40IN3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747906 | |
| Record name | 5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
805.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105176-22-5 | |
| Record name | 5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylide ne]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-d ihydro-4-oxothiazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide (CAS No. 105176-22-5) is a complex organic molecule with significant biological activity attributed to its unique structural properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C39H40IN3O2S3, with a molecular weight of approximately 805.85 g/mol. The structure features multiple functional groups including thiazole and benzothiazole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C39H40IN3O2S3 |
| Molecular Weight | 805.85 g/mol |
| IUPAC Name | 5-[3-Ethoxy...butenylidene]-3-Ethyl...iodide |
Antimicrobial Activity
Research has indicated that compounds similar to benzothiazoles often exhibit antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific compound under review has been noted for its potential in developing antimicrobial agents due to its structural characteristics that enhance interaction with microbial targets .
Antitumor Activity
Benzothiazole derivatives have been extensively studied for their antitumor effects. For instance, compounds related to this structure have demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest through various signaling pathways.
The biological activity of this compound may stem from its ability to interact with key biological molecules:
- Enzyme Inhibition : It has been observed that certain thiazole derivatives can inhibit enzymes involved in cancer cell proliferation.
- DNA Interaction : The compound may bind to DNA or interfere with DNA repair mechanisms, leading to increased cancer cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound could induce oxidative stress in cells, contributing to its antitumor effects .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various benzothiazole derivatives against gram-positive and gram-negative bacteria using the disc diffusion method. The results indicated that the compound exhibited notable inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent .
- Case Study on Antitumor Activity : In vitro studies demonstrated that the compound significantly inhibited the proliferation of human-derived cancer cell lines at nanomolar concentrations. This was attributed to its ability to induce apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural Analogues
Compound 84434-28-6 (3-allyl-5-[2-(3-ethylbenzothiazol-2(3H)-ylidene)-1-phenylethylidene]-2-[(3-ethyl-4,5-diphenylthiazol-2(3H)-ylidene)methyl]-4-oxothiazolium iodide):
- Structural Similarities : Shares a core framework of benzothiazole and thiazole rings with ylidene substituents.
- Key Differences : Replaces the ethoxy and methyl groups in the target compound with an allyl group and a phenyl-ethylidene moiety. The iodide counterion is retained, suggesting comparable solubility profiles .
- Synthetic Pathway : Likely synthesized via multi-step cyclocondensation, similar to methods for benzothiazole-urea derivatives (e.g., heating with aryl isothiocyanates in DMF) .
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) :
- Structural Similarities : Contains a thiadiazole ring fused with pyridine and benzamide groups.
- Key Differences : Lacks the extended benzothiazole-thiazole conjugation system and iodide counterion.
- Properties : Melting point (290°C) and IR data (1679 cm⁻¹ for C=O) indicate higher thermal stability and distinct electronic characteristics compared to the target compound .
Limitations in Comparative Analysis
- Data Gaps : Direct experimental data (e.g., UV-Vis spectra, cytotoxicity) for the target compound are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
